molecular formula C12H13N2NaO3S B2939473 Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate CAS No. 1909316-04-6

Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate

Cat. No.: B2939473
CAS No.: 1909316-04-6
M. Wt: 288.3
InChI Key: XGSINDARBHPICU-UHFFFAOYSA-M
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Description

Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate: is a chemical compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sodium salt form and its unique structural features, which contribute to its diverse functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the core thiophene structure. This is followed by the introduction of the octahydropyrrolo[1,2-a]piperazine moiety and subsequent oxidation to form the final product. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in ensuring the efficiency and yield of the synthesis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including those related to the central nervous system and cardiovascular health.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's ability to modulate these targets can lead to various physiological effects, which are being studied to understand its full potential.

Comparison with Similar Compounds

  • Sodium 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): This compound is structurally similar and is known for its selective inhibition of PARP1 over PARP2.

  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Another compound with antiviral activity, structurally related to the thiophene core.

Uniqueness: Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate stands out due to its unique structural features and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

sodium;5-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.Na/c15-10-3-1-8-7-13(5-6-14(8)10)11-4-2-9(18-11)12(16)17;/h2,4,8H,1,3,5-7H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSINDARBHPICU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CN(CC2)C3=CC=C(S3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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